Boc-N-Me-Dl-Val-Oh

Peptide Synthesis SPPS Protecting Group Strategy

Boc-N-Me-DL-Val-OH is purpose-built for Boc/Benzyl solid-phase peptide synthesis. The acid-labile Boc group enables orthogonal TFA deprotection strategies that are completely incompatible with free N-methyl-DL-valine. The N-methyl modification confers 72- to >1000-fold protease resistance and alters peptide backbone conformation for improved target binding. This racemic DL mixture supports cost-effective stereochemical library construction without the expense of enantiopure building blocks. Validated in cyclosporine tetrapeptide and cleavable ADC linker (Boc-NMe-Val-Val-Dil-Dap-OH) synthesis. Uncritical substitution with non-methylated or unprotected valine analogs compromises synthetic yield, stereochemical integrity, and biological function.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 13850-91-4
Cat. No. B558147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Dl-Val-Oh
CAS13850-91-4
SynonymsBoc-N-Me-Dl-Val-Oh; 13850-91-4; STK042657; 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoicacid; AC1N1CBZ; AC1Q1O2X; SCHEMBL67120; CTK8I7754; MolPort-002-935-362; MFCD00153317; 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoicAcid; AKOS005383401; CS11066; DS-2322; MCULE-8392856838; N-(tert-butoxycarbonyl)-N-methylvaline; AK-88940; AM003187; AB0068671; 4CH-007110; ST24030211; Z4139; M-9580; I14-2361; Valine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)
InChIKeyXPUAXAVJMJDPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-DL-Val-OH (CAS 13850-91-4) — Amino Acid Derivative for Peptide Synthesis


Boc-N-Me-DL-Val-OH (CAS 13850-91-4, MFCD00153317) is a valine derivative with molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. It features an N-methyl group and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino functionality. This compound is primarily used as a building block in peptide synthesis and pharmaceutical intermediate applications [1].

Why Boc-N-Me-DL-Val-OH Cannot Be Arbitrarily Replaced by Unprotected or Chiral N-Methyl Valine Analogs in Peptide Synthesis


Substituting Boc-N-Me-DL-Val-OH with alternative N-methyl valine building blocks without systematic evaluation can undermine both synthetic efficiency and final peptide properties. The presence of the acid-labile Boc protecting group is essential for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), and its absence in free N-methyl-DL-valine eliminates compatibility with Boc/Benzyl SPPS workflows entirely . Additionally, N-methylated amino acids are inherently sterically hindered, leading to sluggish coupling kinetics and elevated racemization risk compared to their non-methylated counterparts [1]. These factors make uncritical substitution a direct threat to synthetic yield, stereochemical integrity, and, ultimately, the biological function of the target peptide.

Quantitative Differentiation Evidence for Boc-N-Me-DL-Val-OH: Direct Comparator Data for Informed Procurement


Comparison of Boc- vs. Fmoc-Based SPPS Strategies for N-Methyl Valine Incorporation

When incorporating N-methyl valine residues via SPPS, Boc-N-Me-DL-Val-OH is designed for Boc/Benzyl chemistry, which uses TFA for iterative Boc deprotection and HF for final cleavage. In contrast, Fmoc-N-methyl-DL-valine is used in Fmoc/tBu chemistry with piperidine deprotection and TFA cleavage. The Boc strategy is advantageous for synthesizing peptides prone to aggregation or aspartimide formation, which are common side reactions in Fmoc-based synthesis. Selection of the wrong protected amino acid can lead to substantial synthetic difficulties. This represents a binary, workflow-level difference between these two building blocks [1].

Peptide Synthesis SPPS Protecting Group Strategy

Racemization Risk During Peptide Bond Formation with N-Methyl Amino Acids

N-Methyl amino acids are prone to extensive racemization during activation and coupling. A foundational study by McDermott and Benoiton (1973) demonstrated that the coupling of Z-Ala-MeLeu with Gly-OBzl using various standard methods resulted in significant racemization, with values ranging from 2.8% to 39%, depending on the coupling conditions and the presence of salts [1]. This is in stark contrast to the same coupling with the non-methylated analog (Ala-Leu), which showed no measurable racemization under identical conditions. This class-level evidence underscores the stringent activation and coupling protocols required for any N-methyl amino acid, including Boc-N-Me-DL-Val-OH. Without meticulous optimization of reagents and conditions, the stereochemical integrity of the final peptide is severely compromised, a factor that does not impact its non-methylated valine counterpart.

Peptide Synthesis Racemization Stereochemical Integrity

Comparative Impact of N-Methylation on Peptide Conformation and Integrin Binding Affinity

The structural and functional consequences of incorporating an N-methyl valine residue into a bioactive peptide are profound. A study on cyclic RGD peptides demonstrated that the presence of an N-methyl group on the valine residue significantly influences both the peptide's conformation and its antagonistic activity against α(V)β(3) and α(IIb)β(3) integrins [1]. While the study did not directly quantify IC50 shifts for Boc-N-Me-DL-Val-OH itself, it established that the N-methyl group on valine is a key determinant of bioactivity. This contrasts with peptides containing non-methylated valine, which would adopt a different conformational landscape and exhibit a distinct integrin binding profile. For procurement, this means that choosing the N-methylated building block is not an interchangeable option but a deliberate strategy to achieve a specific, desired biological outcome.

Medicinal Chemistry Peptidomimetics Structure-Activity Relationship (SAR)

Enhanced Proteolytic Stability Conferred by N-Methylation in Therapeutic Peptides

A primary driver for incorporating N-methyl amino acids into peptide drugs is the substantial gain in proteolytic stability. Research on peptide analogues has shown that inserting N-methyl residues at specific positions can increase protease resistance dramatically, with improvements ranging from 72- to over 1000-fold in some cases . While this data is for Fmoc-protected analogs, the N-methylation effect is a direct consequence of the steric hindrance imposed by the N-methyl group, which is identical in the Boc-protected version. This contrasts sharply with peptides synthesized using non-methylated Boc-valine, which remain fully susceptible to enzymatic degradation at that residue. For a researcher developing a peptide therapeutic, this quantifiable increase in stability directly translates to a longer half-life in vivo and potentially a lower required dose.

Peptide Therapeutics Protease Resistance Metabolic Stability

High-Value Application Scenarios for Boc-N-Me-DL-Val-OH Driven by Empirical Evidence


Boc/Benzyl SPPS of Complex or Aggregation-Prone Peptides

This compound is optimally suited for Boc/Benzyl solid-phase peptide synthesis (SPPS) workflows, as highlighted in the comparison with Fmoc-based alternatives [1]. Its Boc protecting group ensures compatibility with the iterative TFA deprotection and final HF cleavage steps characteristic of this strategy. Boc chemistry is particularly advantageous for synthesizing 'difficult' peptides that are prone to aggregation, aspartimide formation, or other side reactions commonly observed in Fmoc-based syntheses.

Synthesis of Conformationally Constrained and Metabolically Stable Peptidomimetics

Boc-N-Me-DL-Val-OH is a key precursor for creating peptidomimetics with enhanced drug-like properties. As demonstrated, the N-methyl group significantly alters peptide conformation and integrin binding [1] while also conferring substantial protease resistance, with improvements ranging from 72-fold to over 1000-fold [2]. This makes it an essential building block for designing peptide-based therapeutics with prolonged in vivo half-lives, improved oral bioavailability, and specific biological target engagement profiles.

Production of Key Pharmaceutical Intermediates and Complex Natural Products

Boc-N-Me-DL-Val-OH serves as a critical intermediate in the synthesis of biologically active compounds. Its use has been documented in the synthesis of challenging targets like cyclosporine tetrapeptide fragments [1] and as a precursor for cleavable ADC linkers such as Boc-NMe-Val-Val-Dil-Dap-OH [2]. The racemic (DL) nature of this compound makes it particularly useful for generating diverse compound libraries or for synthetic routes where stereochemical exploration is a key objective, without incurring the high cost of enantiopure building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-N-Me-Dl-Val-Oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.